3-(Trifluoromethyl)pyrazine 1-oxide
Overview
Description
3-(Trifluoromethyl)pyrazine 1-oxide is a heterocyclic organic compound characterized by the presence of a pyrazine ring substituted with a trifluoromethyl group and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(trifluoromethyl)pyrazine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-(Trifluoromethyl)pyrazine 1-oxide may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pyrazine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyrazine derivatives, while reduction can produce hydroxylated pyrazines .
Scientific Research Applications
3-(Trifluoromethyl)pyrazine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyrazine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazine: Lacks the oxide group, which significantly alters its chemical reactivity and applications.
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Contains an additional triazole ring, which imparts different biological activities and chemical properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-oxido-3-(trifluoromethyl)pyrazin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-3-10(11)2-1-9-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAPYRNKWIEURU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648132 | |
Record name | 1-Oxo-3-(trifluoromethyl)-1lambda~5~-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-68-3 | |
Record name | Pyrazine, 2-(trifluoromethyl)-, 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61655-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxo-3-(trifluoromethyl)-1lambda~5~-pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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